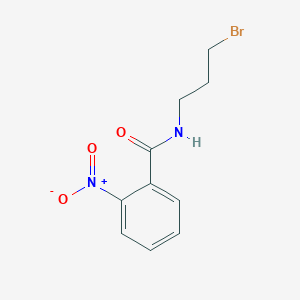

N-(3-bromopropyl)-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

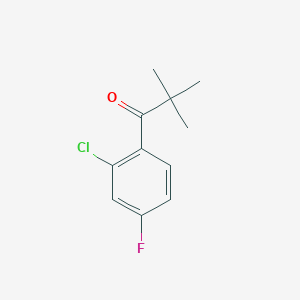

“N-(3-bromopropyl)-2-nitrobenzamide” is a compound that contains a nitro group (-NO2) and a bromopropyl group (-CH2-CH2-CH2-Br) attached to a benzamide group (a benzene ring attached to a -CONH2 group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 2-nitrobenzoic acid with 3-bromopropanol in the presence of a coupling agent like DCC (N,N’-Dicyclohexylcarbodiimide), followed by the reduction of the nitro group to an amine .Molecular Structure Analysis

The molecular structure of “N-(3-bromopropyl)-2-nitrobenzamide” would consist of a benzene ring (a hexagonal ring of carbon atoms) with a nitro group and a bromopropyl group attached to it via an amide linkage .Chemical Reactions Analysis

The bromine atom in the bromopropyl group is a good leaving group, which means it could be replaced by a nucleophile in a nucleophilic substitution reaction . The nitro group could be reduced to an amine group using a reducing agent .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-bromopropyl)-2-nitrobenzamide” would depend on the characteristics of its functional groups. For instance, the presence of the polar nitro and amide groups would likely make this compound soluble in polar solvents .科学的研究の応用

Molecular Docking and Spectroscopic Analysis

Molecular Docking and Comparative Vibrational Spectroscopic Analysis of N-(4-Bromophenyl)-4-nitrobenzamide by Dwivedi & Kumar (2019) explored the spectroscopic properties of N-(4-Bromophenyl)-4-nitrobenzamide. The study involved recording and analyzing FTIR and FT-Raman spectra, geometry optimization, and calculation of fundamental vibrational frequencies. The research highlighted potential use in electro-optical applications and suggested antibacterial properties for the compound (Dwivedi & Kumar, 2019).

Crystal Engineering

The paper Crystal Engineering with Hydrogen Bonds and Halogen Bonds by Saha, Nangia, and Jaskólski (2005) delved into the crystal engineering aspects involving strong hydrogen bonds and weak halogen bonds in compounds like 4-nitrobenzamide. This research provided insights into the structural insulation and predictable interactions in crystal structures of such compounds (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Quinazolin-4(3H)-ones

Romero, Salazar, and López (2013) in A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides presented a one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides. This study highlighted an efficient method for synthesizing heterocyclic compounds, contributing significantly to the field of organic chemistry (Romero, Salazar, & López, 2013).

Quality Control of Anticonvulsants

Development of Quality Control Methods of Promising Anticonvulsant by Sych, Bevz, and Rakhimova (2018) discussed the development of quality control techniques for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide. This compound, exhibiting high anticonvulsive activity, underwent various analytical methods for physical-chemical characterization, indicating its potential in medical applications (Sych, Bevz, & Rakhimova, 2018).

Antiarrhythmic Activity

In Synthesis and Antiarrhythmic Activity of N-[2-(1-Adamantylamino)-2-Oxoethyl]-N-(Aminoalkyl)Nitrobenzamides , Likhosherstov et al. (2014) synthesized a series of substituted nitrobenzamides with antiarrhythmic activity. The study provided insights into the structure-activity relationship, selecting a compound with potential as a lead drug for further pharmacological studies (Likhosherstov et al., 2014).

Car-Parrinello Simulation

Car-Parrinello Simulation of the Vibrational Spectrum of a Medium Strong Hydrogen Bond by Brela et al. (2012) investigated the hydrogen bonding in 2-hydroxy-5-nitrobenzamide using infrared spectroscopy and molecular dynamics simulation. This research provided valuable insights into the spectroscopic characteristics of hydrogen bonding in such compounds (Brela et al., 2012).

Crystal Structure Analysis

Zong and Wang's (2009) paper, Crystal Structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide , presented the crystal structure of a similar nitrobenzamide compound, contributing to the understanding of molecular orientation and interactions in crystallography (Zong & Wang, 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-bromopropyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O3/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13(15)16/h1-2,4-5H,3,6-7H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVUHVWTDLZNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCBr)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602261 |

Source

|

| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromopropyl)-2-nitrobenzamide | |

CAS RN |

76315-44-1 |

Source

|

| Record name | N-(3-Bromopropyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)

![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)

![3-Chloro-4-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1319695.png)

![Thiazolo[5,4-b]pyridine](/img/structure/B1319707.png)